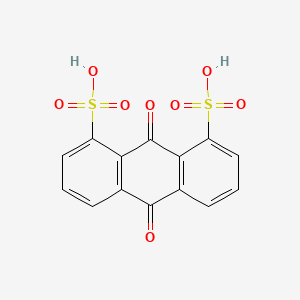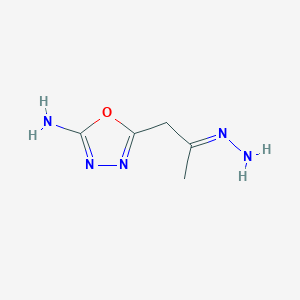![molecular formula C4H2N4OS2 B13107313 [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione CAS No. 210301-74-9](/img/structure/B13107313.png)
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system containing both oxadiazole and pyrazine moieties, which contribute to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione typically involves the reaction of 3,4-diaminofurazan with oxalic acid. This one-step amide condensation reaction is carried out under reflux conditions in an acidic medium, such as hydrochloric acid . The reaction yields the desired compound as a white solid, which is then purified and characterized using various spectroscopic techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications in materials science and medicinal chemistry .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for synthesizing more complex heterocyclic systems.
Mecanismo De Acción
The mechanism by which [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione exerts its effects involves interactions with specific molecular targets and pathways. For instance, as a mitochondrial uncoupling agent, it disrupts the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and reduced fat accumulation . This mechanism is particularly relevant in the context of metabolic diseases.
Comparación Con Compuestos Similares
Similar Compounds
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dione: This compound is structurally similar but lacks the dithione functionality, which can influence its reactivity and applications.
[1,2,5]Thiadiazolo[3,4-b]pyrazine:
Uniqueness
The presence of both oxadiazole and pyrazine rings in [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione imparts unique electronic and structural properties that distinguish it from other similar compounds. These features make it particularly valuable in the development of new materials and therapeutic agents .
Propiedades
Número CAS |
210301-74-9 |
|---|---|
Fórmula molecular |
C4H2N4OS2 |
Peso molecular |
186.2 g/mol |
Nombre IUPAC |
4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dithione |
InChI |
InChI=1S/C4H2N4OS2/c10-3-4(11)6-2-1(5-3)7-9-8-2/h(H,5,7,10)(H,6,8,11) |
Clave InChI |
BGTOLPFAOVDQKE-UHFFFAOYSA-N |
SMILES canónico |
C12=NON=C1NC(=S)C(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13107236.png)

![2-(Furan-2-yl)-5-(phenylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13107250.png)



![1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B13107282.png)

![Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B13107299.png)
![2-(Furo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B13107303.png)
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl phenyl carbonate](/img/structure/B13107304.png)


